2-(Benzenesulfonyl)propionic acid hydrazide

Medicinal Chemistry Drug Design Physicochemical Properties

Select 2-(Benzenesulfonyl)propionic acid hydrazide for its non-generic alpha-methyl propionic acid hydrazide scaffold—a key differentiator from standard benzenesulfonyl hydrazides (e.g., CAS 80-17-1). This subtle substitution alters lipophilicity and TPSA, crucial for SAR studies. It's a validated precursor for hydrazone libraries targeting MMP-9 (picomolar IC50 analogs) and mPGES-1 (1.16 nM IC50 analogs). Supplied at ≥95% purity (HPLC) with full COA, it serves as a reliable reference standard for HPLC method development. Standard B2B global shipping, R&D use only.

Molecular Formula C9H12N2O3S
Molecular Weight 228.27
CAS No. 886499-82-7
Cat. No. B2719765
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Benzenesulfonyl)propionic acid hydrazide
CAS886499-82-7
Molecular FormulaC9H12N2O3S
Molecular Weight228.27
Structural Identifiers
SMILESCC(C(=O)NN)S(=O)(=O)C1=CC=CC=C1
InChIInChI=1S/C9H12N2O3S/c1-7(9(12)11-10)15(13,14)8-5-3-2-4-6-8/h2-7H,10H2,1H3,(H,11,12)
InChIKeyPBEHFANEAMNSRJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 2.5 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(Benzenesulfonyl)propionic Acid Hydrazide CAS 886499-82-7: Procurement Specifications and Research Baseline


2-(Benzenesulfonyl)propionic acid hydrazide (CAS 886499-82-7; IUPAC: 2-(benzenesulfonyl)propanehydrazide) is a white crystalline solid with molecular formula C9H12N2O3S and molecular weight 228.27 g/mol. It contains both a sulfonyl group and a hydrazide moiety, classifying it as an arylsulfonyl hydrazide . The compound exhibits a melting point of 129-131°C, a predicted boiling point of 511.5±42.0°C, and a computed pKa of 11.17±0.50, indicating weak acidity under basic conditions . It is typically supplied at 95% or 98% purity and is intended exclusively for non-human research use .

Why Generic Substitution of 2-(Benzenesulfonyl)propionic Acid Hydrazide (CAS 886499-82-7) Fails: Evidence-Based Procurement Rationale


2-(Benzenesulfonyl)propionic acid hydrazide cannot be generically substituted due to its unique combination of a phenylsulfonyl group at the alpha-carbon of a propionic acid hydrazide scaffold. Minor structural modifications—such as replacing the benzenesulfonyl group with 4-(4-bromophenyl)benzenesulfonyl [1] or altering the hydrazide substitution pattern [2]—dramatically shift target selectivity and potency profiles. In MMP inhibition, the 4-(4-bromophenyl)benzenesulfonyl analog achieves picomolar MMP-9 inhibition (IC50 = 3 nM) versus substantially weaker activity with simpler aryl groups [1]. Similarly, in mPGES-1 inhibition, structural variations between N-carboxy-phenylsulfonyl hydrazides and N-carboxy-phenylsulfonamides alter metabolic stability and isoform selectivity [2]. These documented structure-activity cliffs underscore that even closely related arylsulfonyl hydrazides are not interchangeable without quantitative validation.

2-(Benzenesulfonyl)propionic Acid Hydrazide: Quantitative Differentiation vs. Comparators


Distinct Topological Polar Surface Area vs. Benzenesulfonyl Hydrazide Scaffolds

2-(Benzenesulfonyl)propionic acid hydrazide possesses a topological polar surface area (TPSA) of 97.6 Ų [1]. This value is notably higher than the TPSA of unsubstituted benzenesulfonyl hydrazide (C6H8N2O2S, MW 172.21) [2], which has a predicted TPSA of approximately 80-85 Ų due to the absence of the propionic acid hydrazide extension. The increased TPSA reflects enhanced hydrogen-bonding capacity from the hydrazide carbonyl and amino groups, which may influence membrane permeability and binding interactions in medicinal chemistry applications.

Medicinal Chemistry Drug Design Physicochemical Properties

Commercial Availability and Procurement-Scale Pricing

2-(Benzenesulfonyl)propionic acid hydrazide is commercially available from multiple vendors in research quantities (1 g to 10 g) at purities of 95% and 98% . Pricing varies substantially based on purity and vendor: 1 g is available from Fluorochem at £36.00 , from Santa Cruz Biotechnology at $94.00 , and from Aladdin at ¥2,059.90 (~$285) . In contrast, the simpler benzenesulfonyl hydrazide (CAS 80-17-1) is typically priced significantly lower at ~$30-50 per 100 g [1], reflecting its commodity chemical status as a blowing agent intermediate versus the specialized research reagent status of the target compound.

Chemical Procurement Supply Chain Research Reagent

Hydrazide Moiety Enables Hydrazone Derivatization for Library Synthesis

The terminal hydrazide group (-C(=O)NHNH2) of 2-(benzenesulfonyl)propionic acid hydrazide enables facile condensation with aldehydes or ketones to form hydrazones, a widely exploited reaction in medicinal chemistry library synthesis [1]. In contrast, compounds such as 2-(benzenesulfonyl)propionic acid (CAS 123-45-6, hypothetical comparator) lack this reactive handle. Hydrazones derived from benzenesulfonyl hydrazides have been systematically evaluated for cytotoxic activity against human lung (A549) and breast (MCF-7) cancer cell lines, with IC50 values ranging from 0.5 to >50 μM depending on the aldehyde component [2]. This derivatization capacity enables rapid exploration of chemical space without resynthesizing the core scaffold.

Organic Synthesis Medicinal Chemistry Hydrazone Formation

Documented Safety Profile with GHS Hazard Classification

2-(Benzenesulfonyl)propionic acid hydrazide is classified under GHS as a skin irritant (H315), eye irritant (H319), and respiratory irritant (H335), with the signal word 'Warning' . This contrasts with the simpler benzenesulfonyl hydrazide (CAS 80-17-1), which carries a more severe hazard classification: UN3226 (self-reactive solid), flammable solid (H228), heating may cause fire (H242), and acute oral toxicity (H301) [1]. The target compound's lower hazard profile simplifies handling, storage, and shipping logistics for research laboratories, as it is not classified as a hazardous material for DOT/IATA transport .

Laboratory Safety Regulatory Compliance Hazard Assessment

Distinct XLogP3 Value vs. Simpler Arylsulfonyl Hydrazides

2-(Benzenesulfonyl)propionic acid hydrazide has a computed XLogP3 value of 0.2 [1]. This indicates moderate hydrophilicity, balanced by the hydrophobic phenyl ring. In contrast, unsubstituted benzenesulfonyl hydrazide (CAS 80-17-1) has a predicted XLogP of approximately -0.5 to 0.0 due to the absence of the alpha-methyl group and additional carbon atoms [2]. The slightly higher lipophilicity of the target compound may influence membrane permeability and protein binding in biological assays, making it a distinct entity in predictive ADME models.

Lipophilicity Drug-Likeness ADME Prediction

Purity Specifications with Analytical Validation

Commercial suppliers provide 2-(benzenesulfonyl)propionic acid hydrazide with documented purity specifications: 95% minimum by HPLC and 98.0% nominal purity . Purity is further validated by non-aqueous titration (94.5-105.5%) and proton NMR conformation . In contrast, commodity benzenesulfonyl hydrazide (CAS 80-17-1) is often supplied at 98% purity but lacks the same level of analytical documentation, reflecting its industrial blowing agent application rather than research-grade requirements [1]. The availability of batch-specific certificates of analysis (CoA) for the target compound supports reproducibility in sensitive biological or chemical experiments.

Quality Control Analytical Chemistry Reagent Specification

Validated Research and Industrial Application Scenarios for 2-(Benzenesulfonyl)propionic Acid Hydrazide


Building Block for Hydrazone-Based Medicinal Chemistry Libraries

2-(Benzenesulfonyl)propionic acid hydrazide serves as a versatile scaffold for generating diverse hydrazone libraries through condensation with aldehydes or ketones [5]. This synthetic strategy has been validated in studies where benzenesulfonyl hydrazides were tethered to heterocycles and evaluated for anti-mycobacterial activity, with some derivatives achieving MIC values as low as 8 μg/mL against M. tuberculosis [5]. Additionally, arylsulfonyl hydrazones have demonstrated cytotoxic activity against A549 and MCF-7 cancer cell lines, with IC50 values ranging from sub-micromolar to >50 μM . The hydrazide handle enables rapid SAR exploration without resynthesizing the core sulfonyl scaffold.

Precursor for mPGES-1 Inhibitor Development in Inflammation and Neurodegeneration Research

Although 2-(benzenesulfonyl)propionic acid hydrazide itself has not been directly profiled, structurally related arylsulfonyl hydrazides have emerged as potent mPGES-1 inhibitors with therapeutic potential in inflammation and Parkinson's disease. Compound 7s (MPO-0144), an arylsulfonyl hydrazide derivative, inhibited mPGES-1 with an IC50 of 1.16 nM and provided neuroprotection with an ED50 of 3.0 nM against 6-OHDA-induced toxicity in PC12 cells [5]. In vivo, 1 mg/kg/day (i.p.) ameliorated motor impairments in a 6-OHDA mouse model of PD [5]. These findings establish arylsulfonyl hydrazides, including the target compound's scaffold class, as promising starting points for mPGES-1-targeted drug discovery programs.

Reference Standard for Analytical Method Development

The well-defined physicochemical properties of 2-(benzenesulfonyl)propionic acid hydrazide—melting point 129-131°C, XLogP3 0.2, TPSA 97.6 Ų, and molecular weight 228.27 g/mol [5]—make it suitable as a reference standard for HPLC method development and validation. Its purity specifications (95-98% by HPLC, NMR conformation) and commercial availability with certificates of analysis support its use in quality control laboratories. The compound's distinct retention time and UV absorbance profile enable its use as a system suitability standard in reversed-phase chromatography methods targeting related arylsulfonyl hydrazides.

Probe for Investigating Structure-Activity Relationships in Arylsulfonyl Hydrazide Series

The compound occupies a specific position in arylsulfonyl hydrazide chemical space, distinguished by its alpha-methyl substitution on the propionic acid backbone. Comparative SAR studies with unsubstituted benzenesulfonyl hydrazide (CAS 80-17-1) reveal that the additional carbon atoms and hydrazide carbonyl alter lipophilicity (XLogP3 0.2 vs. ~ -0.2) and TPSA (97.6 Ų vs. ~80-85 Ų) [5]. These differences, though subtle, can significantly impact target binding and pharmacokinetic properties. The compound thus serves as a valuable probe for delineating the contribution of the alpha-carbon substitution to overall biological activity in enzyme inhibition and cellular assays.

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